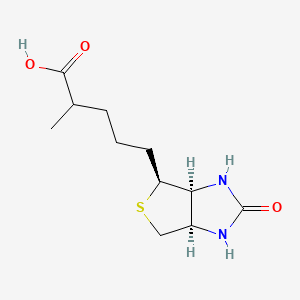

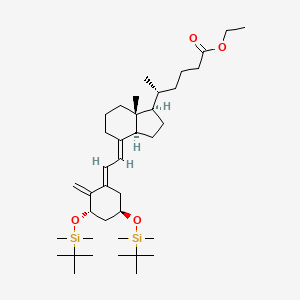

(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

説明

A derivative of vitamin D3 and an intermediate of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.

科学的研究の応用

Mitochondrial Potassium Channels: A Novel Calcitriol Target

Scientific Field

This research falls under the field of Cellular & Molecular Biology .

Application Summary

The study investigates the effects of calcitriol on mitochondrial function, specifically its ability to regulate potassium channels present in the inner mitochondrial membrane .

Methods of Application

The effects of calcitriol on the potassium ion current were measured using the patch-clamp method modified for the inner mitochondrial membrane. Molecular docking experiments were conducted in the Autodock4 program. Additionally, changes in gene expression were investigated by qPCR, and transcription factor binding sites were analyzed in the CiiiDER program .

Results or Outcomes

The study found that calcitriol directly affects the activity of the mitochondrial large-conductance Ca 2+ -regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line but not the mitochondrial calcium-independent two-pore domain potassium channel (mitoTASK-3) from human keratinocytes (HaCaT) .

Peroxygenase-Catalyzed Selective Synthesis of Calcitriol

Scientific Field

This research is in the field of Biochemistry and Biotechnology .

Application Summary

The study presents an enzymatic approach for the synthesis of calcitriol. Peroxygenase from Agrocybe aegerita (Aae UPO) was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .

Methods of Application

The enzymatic reaction yielded 80.3% product formation in excellent selectivity, with a turnover number up to 4000. In a semi-preparative scale synthesis, 72% isolated yield was obtained .

Results or Outcomes

It was also found that Aae UPO is capable of hydroxylating the C-H bond at the C-1 position of vitamin D3, thereby enabling the calcitriol synthesis directly from vitamin D3 .

Vitamin D Supplementation: Cholecalciferol, Calcifediol, and Calcitriol

Scientific Field

This research is in the field of Nutrition Science .

Application Summary

The study discusses the ambiguity in the specific compound meant for use in the context of vitamin D supplementation. It emphasizes that cholecalciferol is the only form of vitamin D that should be considered in the context of the nutritional functions of fortification and supplementation .

Methods of Application

The study reviews the different forms of vitamin D and their roles, stability, and potency. It also discusses the definitions and roles of cholecalciferol, calcidiol, and calcitriol .

Results or Outcomes

The study concludes that cholecalciferol is the only form of vitamin D that is relevant to dietary supplementation or to food fortification .

Self-Emulsifying Drug Delivery System for Calcitriol

Scientific Field

This research is in the field of Pharmaceutical Sciences .

Application Summary

The study presents a novel approach to improve the stability of Calcitriol, an active vitamin D analogue, which is highly prone to chemical degradation in solid form .

Methods of Application

A self-emulsifying drug delivery system was developed for Calcitriol. The Calcitriol solution was first prepared and then encapsulated into soft gelatin capsules .

Results or Outcomes

The development of this self-emulsifying drug delivery system would be useful in improving the stability of Calcitriol .

Non-Genomic Responses to Vitamin D

Scientific Field

This research is in the field of Cellular & Molecular Biology .

Application Summary

The study investigates the non-genomic responses to vitamin D, with a focus on the effects of calcitriol on mitochondrial function. It explores whether calcitriol can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane .

Results or Outcomes

Efficient Delivery of Vitamin D

Application Summary

The study presents a review of recent advances in various delivery systems, including solid lipid nanoparticles, nanoemulsion, self-emulsifying drug delivery systems, polymeric nanoparticles and solid dispersion, for the efficient delivery of vitamin D .

Results or Outcomes

The scarcity of vitamin D in natural products has led fortification of staple foods as the most prominent and viable strategy to overcome deficiency; unfortunately, this strategy has failed till date, as only a few fortified products are available in the market .

特性

IUPAC Name |

ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h21-22,28,32-35H,3,15-20,23-27H2,1-2,4-14H3/b30-21+,31-22+/t28-,32-,33-,34+,35+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQYJABERVWRRO-WSNYFFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

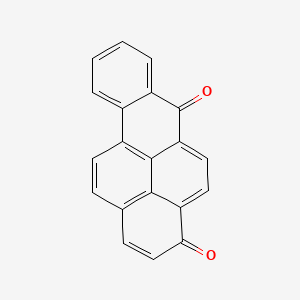

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)